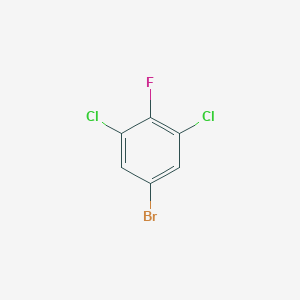

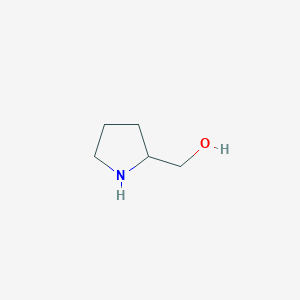

![molecular formula C7H4N4O4 B174885 7-Nitro-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione CAS No. 144435-09-6](/img/structure/B174885.png)

7-Nitro-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

7-Nitro-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione, also known as 7-Nitro-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione, is a heterocyclic compound of nitrogen, oxygen, and carbon. It is a derivative of the pyridine family, which is a class of organic compounds that are composed of a six-membered ring of carbon atoms and nitrogen atoms, with one or more nitrogen atoms in the ring. 7-Nitro-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione is of interest due to its potential applications in scientific research, including its use as a reagent in organic synthesis, as a fluorescent probe in biochemical studies, and as a drug target in medicinal chemistry.

Aplicaciones Científicas De Investigación

Synthesis of Novel Ligands

7-Nitro-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione derivatives have been synthesized as potential ligands for the γ-aminobutyric acid A/benzodiazepine receptor complex. The synthesis involves a sequence of reactions starting from 2-chloro-3-nitropyridine, leading to the desired pyrazine derivatives (Weber, Bartsch, & Erker, 2002).

Cancer Treatment

New 1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione derivatives have been synthesized and proposed as KRAS covalent inhibitors, showing potential for treating cancer and other diseases associated with KRAS activity (De, 2022).

Synthesis with Chiral Substituents

A synthesis method for derivatives of 7-Nitro-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione with chiral substituents at the nitrogen atom has been developed. This method includes steps like nucleophilic substitution, reduction of nitro groups, and intramolecular cyclization (Kurkin, Bukhryakov, & Yurovskaya, 2009).

Quantum Chemical Studies

Quantum chemical studies on the structures and properties of nitro derivatives of symmetric pyrazino-dicycloureas have been conducted. These studies provide valuable data for the design and synthesis of high-energy density compounds (Ma, Liu, & Yao, 2014).

Synthesis of Dipyridopyrazines

Research on the synthesis of new dipyridopyrazines, which are derivatives of 7-Nitro-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione, has been conducted. This involved reductive cyclization and provided derivatives with a tricyclic structure (Savelli & Boido, 1992).

Propiedades

IUPAC Name |

7-nitro-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4N4O4/c12-6-7(13)10-5-4(9-6)1-3(2-8-5)11(14)15/h1-2H,(H,9,12)(H,8,10,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZAAGBYLDXVMRM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC2=C1NC(=O)C(=O)N2)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4N4O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50444718 |

Source

|

| Record name | 7-nitro-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50444718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Nitro-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione | |

CAS RN |

144435-09-6 |

Source

|

| Record name | 7-nitro-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50444718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

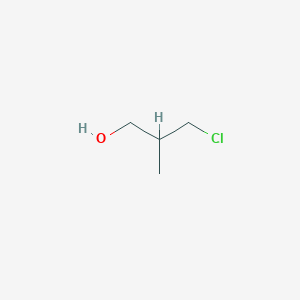

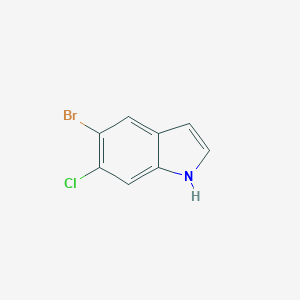

![2-[(3-Chloro-4-methylphenyl)carbamoyl]benzoic acid](/img/structure/B174803.png)

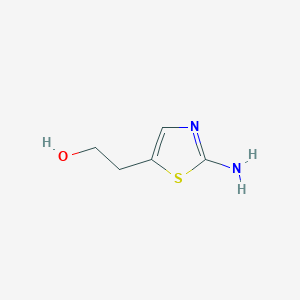

![5-Benzyl-5-azaspiro[2.4]heptane-4,7-dione](/img/structure/B174817.png)

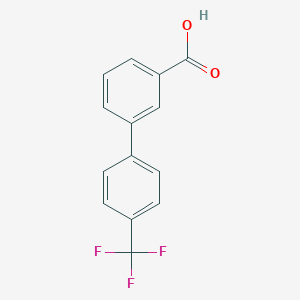

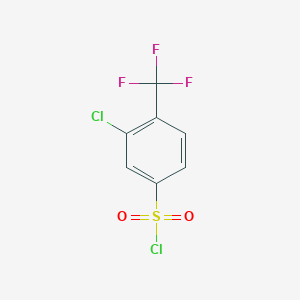

![1-[4-[(6-Chloro-4-oxochromen-3-yl)methylideneamino]phenyl]sulfonyl-3-phenylurea](/img/structure/B174834.png)

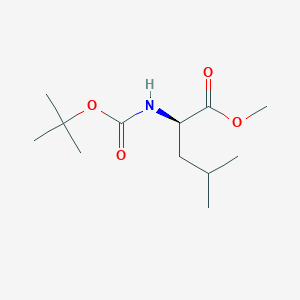

![Ethyl 5-(tert-butyloxycarbonylaminomethyl)-[1,3,4]oxadiazole-2-carboxylate](/img/structure/B174835.png)